Cas no 1465448-86-5 (4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine)

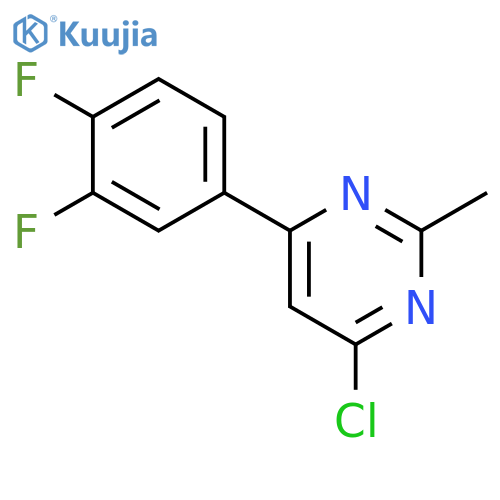

1465448-86-5 structure

商品名:4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine

CAS番号:1465448-86-5

MF:C11H7ClF2N2

メガワット:240.636488199234

CID:5576873

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine 化学的及び物理的性質

名前と識別子

-

- Pyrimidine, 4-chloro-6-(3,4-difluorophenyl)-2-methyl-

- 4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine

-

- インチ: 1S/C11H7ClF2N2/c1-6-15-10(5-11(12)16-6)7-2-3-8(13)9(14)4-7/h2-5H,1H3

- InChIKey: DZPKLXRYYYZPII-UHFFFAOYSA-N

- ほほえんだ: C1(C)=NC(C2=CC=C(F)C(F)=C2)=CC(Cl)=N1

じっけんとくせい

- 密度みつど: 1.353±0.06 g/cm3(Predicted)

- ふってん: 325.1±37.0 °C(Predicted)

- 酸性度係数(pKa): -2.32±0.39(Predicted)

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4174-2.5g |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| TRC | C252521-100mg |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 100mg |

$ 95.00 | 2022-04-01 | ||

| Life Chemicals | F1967-4174-0.5g |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F1967-4174-10g |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| TRC | C252521-1g |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 1g |

$ 475.00 | 2022-04-01 | ||

| Life Chemicals | F1967-4174-5g |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F1967-4174-1g |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| TRC | C252521-500mg |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 500mg |

$ 320.00 | 2022-04-01 | ||

| Life Chemicals | F1967-4174-0.25g |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine |

1465448-86-5 | 95%+ | 0.25g |

$302.0 | 2023-09-06 |

4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

2. Water

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

1465448-86-5 (4-chloro-6-(3,4-difluorophenyl)-2-methylpyrimidine) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量